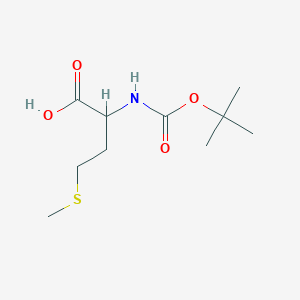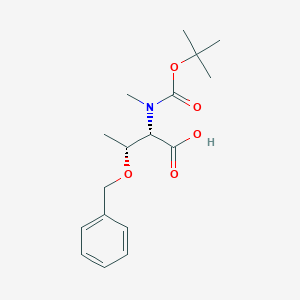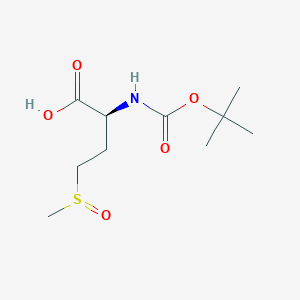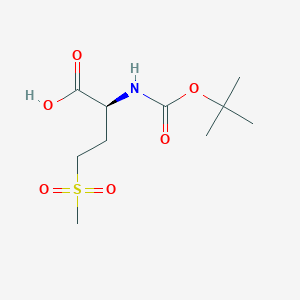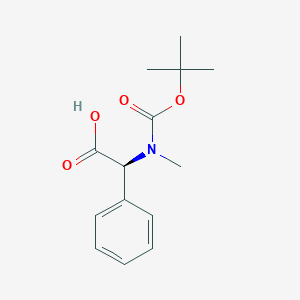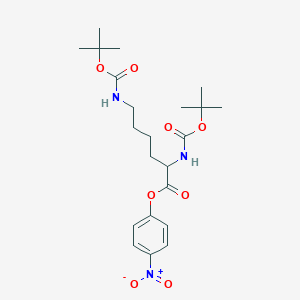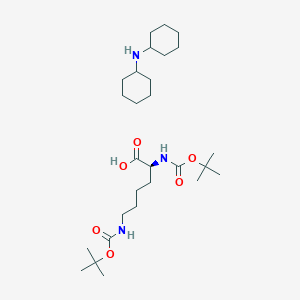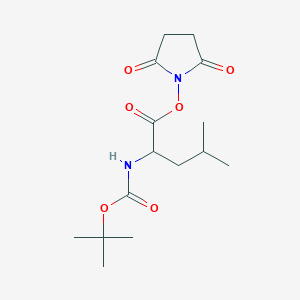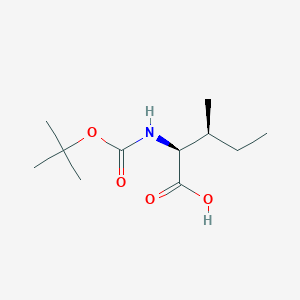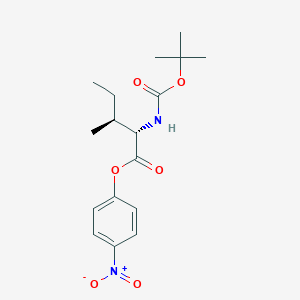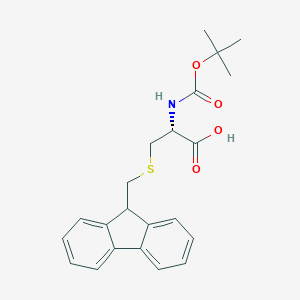
Boc-Cys(Fm)-OH
Vue d'ensemble
Description
Boc-Cys(Fm)-OH, also known as Boc-S-Fluorenylmethyl-L-cysteine, is a compound with the molecular formula C22H25NO4S . It has a molecular weight of 399.5 g/mol . The compound is used in proteomics research .
Synthesis Analysis
The Fm (9-fluorenylmethyl) group is a base-labile Cys protecting group first described in 1982 and introduced to Solid Phase Peptide Synthesis (SPPS) in 1986 . Fm can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) . Fm displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) as well as HF-anisole .Molecular Structure Analysis
The IUPAC name for Boc-Cys(Fm)-OH is (2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI string and the Canonical SMILES string provide a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
Boc-Cys(Fm)-OH has a molecular weight of 399.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 399.15042945 g/mol .Applications De Recherche Scientifique
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
-
Peptide Synthesis : Cysteine protecting groups are crucial in the synthesis of peptides. They allow for the selective formation of peptide bonds without unwanted side reactions. The protecting groups can be removed after the peptide chain has been assembled to allow the cysteine residues to form disulfide bonds .
-
Protein Semisynthesis : Protecting groups can also be used in the semisynthesis of proteins. This involves the chemical synthesis of a peptide fragment of a protein, which is then ligated to the rest of the protein expressed in cells. The protecting groups allow for selective ligation at the desired site .
-
Protein Labelling : Cysteine protecting groups can be used to selectively label proteins with fluorescent dyes, tags for affinity purification, or other modifications. The protecting groups can be removed under mild conditions that do not disrupt the protein structure .
-
Development of New Methodologies for Site-Selective Protein Modification : The use of cysteine protecting groups has enabled the development of new methodologies for site-selective protein modification . This allows for the selective modification of specific sites on a protein, which can be useful in a variety of research and therapeutic applications .
-
Synthesis of Large Peptides Using Boc Solid Phase Peptide Synthesis (SPPS) : The 3,4-dimethylbenzyl (DMB) Cys protecting group was developed as an alternative to Mob for the synthesis of large peptides using Boc SPPS . DMB is noticeably more stable to TFA than Mob, with only 0.2% deprotection observed under 50% TFA in DCM for 23 h at 24 °C .
-
Generation of Biotherapeutics : The efficiency and selectivity of cysteine protecting groups, as well as the stability of the products, make them suitable for the generation of biotherapeutics . For instance, they have been used in the synthesis of a homogeneous, stable, and biologically active antibody-drug conjugate (ADC) . The reagent was also efficient in labeling proteome-wide cysteines in cell lysates .
These are just a few examples of the many ways that cysteine protecting groups like “Boc-Cys(Fm)-OH” can be used in scientific research. They are a versatile tool that has enabled a wide range of advances in peptide and protein chemistry .
-
Development of Biotherapeutics : The use of cysteine protecting groups has enabled the development of biotherapeutics . For instance, they have been used in the synthesis of a homogeneous, stable, and biologically active antibody-drug conjugate (ADC) . The reagent was also efficient in labeling proteome-wide cysteines in cell lysates .
-
Protein Engineering : Cysteine protecting groups can be used in protein engineering to selectively modify proteins. This can be used to introduce new functionality, such as adding a fluorescent tag for imaging studies, or to improve the properties of a protein, such as increasing its stability or altering its activity .
-
Drug Design and Development : In drug design and development, cysteine protecting groups can be used to modify the structure of a drug molecule to improve its properties, such as its stability, solubility, or ability to bind to its target .
-
Chemical Biology : In chemical biology, cysteine protecting groups can be used to selectively modify proteins in living cells. This can be used to study the function of proteins in their natural environment .
-
Materials Science : In materials science, cysteine protecting groups can be used to selectively modify materials, such as polymers or nanoparticles, with cysteine-containing molecules. This can be used to introduce new functionality to the material, such as making it responsive to a specific stimulus .
-
Nanotechnology : In nanotechnology, cysteine protecting groups can be used to selectively modify nanoparticles with cysteine-containing molecules. This can be used to introduce new functionality to the nanoparticles, such as making them responsive to a specific stimulus, or to attach them to other molecules or materials .
These are just a few examples of the many ways that cysteine protecting groups like “Boc-Cys(Fm)-OH” can be used in scientific research. They are a versatile tool that has enabled a wide range of advances in various fields .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZGGDXFGAYMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427012 | |
| Record name | Boc-Cys(Fm)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Fm)-OH | |
CAS RN |
84888-35-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84888-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Fm)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




